6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized, advanced building block that bridges the gap between simple heterocyclic precursors and complex, bioactive bicyclic systems[1].
This technical guide provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and field-proven synthetic protocols. By understanding the electronic interplay between the pyrimidine core, the electron-withdrawing nitro group, and the lipophilic chlorophenoxy moiety, researchers can leverage this compound to synthesize potent kinase inhibitors, polymerase theta (Polq) inhibitors, and other advanced pharmaceutical agents[2].
Structural and Physicochemical Profiling
The molecular architecture of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine is defined by a push-pull electronic system that makes it both uniquely stable and highly reactive under specific conditions.
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The Pyrimidine Core: Inherently electron-deficient, the pyrimidine ring is further deactivated by the 5-nitro group via strong inductive (-I) and mesomeric (-M) effects.
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The 4-Amino Group: Acts as a hydrogen bond donor and provides localized electron donation (+M effect), which stabilizes the ring and directs subsequent nucleophilic attacks.
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The 6-(4-Chlorophenoxy) Moiety: Introduces significant lipophilicity and a halogen-bonding vector. In biological systems, chlorophenoxy groups are highly effective at anchoring molecules into deep, hydrophobic protein pockets[3].
Quantitative Data Summary
| Physicochemical Property | Value / Estimate | Rationale / Implication |
| Molecular Formula | C₁₀H₇ClN₄O₃ | Defines the exact atomic composition. |
| Molecular Weight | 266.64 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 | The -NH₂ group facilitates crucial target interactions. |
| Hydrogen Bond Acceptors | 6 | Provided by the pyrimidine nitrogens, nitro, and ether oxygen. |
| Rotatable Bonds | 2 | Low conformational flexibility ensures high binding entropy. |
| Topological Polar Surface Area | ~101 Ų | Balances aqueous solubility with membrane permeability. |
Mechanistic Role in Drug Discovery
As a Senior Application Scientist, I frequently see researchers struggle with the late-stage functionalization of bicyclic heterocycles. The causality behind designing 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine lies in its role as a pre-functionalized acyclic precursor .
Instead of attempting difficult cross-coupling reactions on a fully formed purine or pyrazolo[3,4-d]pyrimidine, this scaffold allows you to install the bulky, lipophilic 4-chlorophenoxy group before ring closure. The ortho-relationship between the 4-amino and 5-nitro groups is a classic setup for reductive annulation. Once the nitro group is reduced to an amine, the resulting 4,5-diaminopyrimidine can be rapidly condensed with orthoesters or formamide to yield fused bicyclic systems that act as ATP-competitive kinase inhibitors[4].
Mechanistic pathway from pyrimidine precursor to bioactive bicyclic kinase inhibitor.
Synthetic Methodology & Experimental Protocols
The synthesis of this compound is achieved via a highly regioselective, two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. Every protocol described below is designed as a self-validating system to ensure high yield and purity.
Step 1: Regioselective Amination
Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine. Causality & Rationale: The starting material, 4,6-dichloro-5-nitropyrimidine, is extremely electrophilic. The first amination is rapid. Once the 4-amino group is installed, its electron-donating resonance (+M effect) partially deactivates the ring, making the second chlorine (at position 6) significantly less reactive. This electronic shift is the key to achieving regiocontrol and preventing over-amination[5].
Protocol:
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Initiation: Dissolve 4,6-dichloro-5-nitropyrimidine (50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Add sodium bicarbonate (NaHCO₃, 55 mmol) to act as an acid scavenger, preventing the formation of HCl salts that could stall the reaction.
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Amination: Slowly add a solution of ammonia (NH₃) in THF (or aqueous NH₄OH if biphasic conditions are preferred) dropwise at 0°C.
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Propagation: Heat the reaction mixture to 55°C and stir overnight[5]. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly UV-active lower-Rf spot.
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Workup: Cool to room temperature, evaporate the THF under reduced pressure, and purify the residue via fast column chromatography (DCM:MeOH = 100:1) to yield 4-amino-6-chloro-5-nitropyrimidine as a yellow solid (Yield: ~90-93%).
Step 2: SₙAr with 4-Chlorophenol
Objective: Synthesize 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine. Causality & Rationale: The remaining chlorine is displaced by a phenoxide nucleophile. Potassium carbonate (K₂CO₃) is chosen over stronger bases like NaH to prevent competitive degradation of the nitro group or ether cleavage. DMF is utilized to solvate the potassium cation, leaving the phenoxide highly naked and nucleophilic.
Protocol:
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Initiation: Dissolve 4-amino-6-chloro-5-nitropyrimidine (20 mmol) and 4-chlorophenol (22 mmol) in anhydrous DMF (50 mL).
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Activation: Add finely powdered anhydrous K₂CO₃ (30 mmol).
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Propagation: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours. Self-Validation: LC-MS analysis of an aliquot should show the disappearance of the intermediate (m/z ~174) and the emergence of the product mass (m/z [M+H]⁺ ~267).
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Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a solid.
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Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the target compound.
Two-step synthetic workflow for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine via SNAr.
Analytical Characterization Expectations
To ensure the integrity of the synthesized batch, the following analytical signatures should be confirmed:
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LC-MS (ESI+): A distinct molecular ion peak at m/z 267.0 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 269.0 (due to the ³⁷Cl isotope) in a 3:1 ratio.
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¹H NMR (DMSO-d₆, 400 MHz):
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A sharp singlet around δ 8.20–8.40 ppm corresponding to the isolated C2 proton of the pyrimidine ring.
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Two doublets (AA'BB' system) between δ 7.20 and 7.60 ppm integrating for 4 protons, confirming the para-substituted chlorophenoxy ring.
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A broad singlet integrating for 2 protons around δ 7.80–8.00 ppm, corresponding to the -NH₂ group (exchangeable with D₂O).
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References
- 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 - 摩熵化学, Molaid,
- Bioactive Properties of Marine Phenolics - PMC, NIH,
- WO2024121753A1 - Polq inhibitors, Google P
- CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine, CymitQuimica,
- 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3, ChemicalBook,
Sources
- 1. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 —— - 摩熵化学 [molaid.com]
- 2. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
- 3. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 5. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]
